N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a complex organic compound with a unique structure that includes a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the triazolopyrazine core, followed by the introduction of the carboxamide group and subsequent modifications to introduce the dimethyl and methylamino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 2,6-Pyridinedicarboxylic acid
- 2,6-Pyridinedimethanol
Uniqueness
N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is unique due to its specific triazolopyrazine core and the presence of both dimethyl and methylamino groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,6-dimethyl-N-[2-(methylamino)-2-oxoethyl]-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3/c1-6-4-17-9(10(19)13-6)8(14-15-17)11(20)16(3)5-7(18)12-2/h4H,5H2,1-3H3,(H,12,18)(H,13,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESSHUCOSQPWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)N(C)CC(=O)NC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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